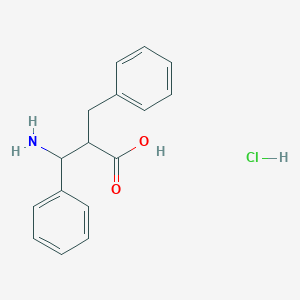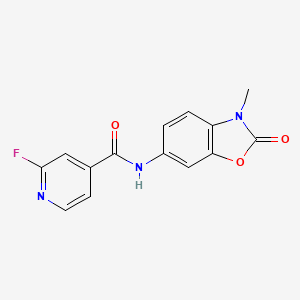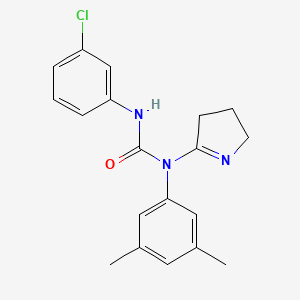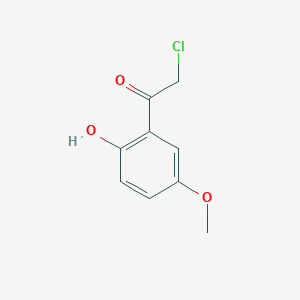
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone” is a chemical compound with the CAS Number: 75717-53-2 . It has a molecular weight of 200.62 . The IUPAC name for this compound is 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one .
Molecular Structure Analysis
The molecular formula of this compound is C9H9ClO3 . The InChI code is 1S/C9H9ClO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C . The melting point is reported to be 83-84°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone and its analogues have been explored in the field of synthetic chemistry and pharmacology. For instance, a study by Akamanchi et al. (1999) demonstrated that certain derivatives of 1-(2-hydroxy-phenyl)ethanone, including 1-(2-hydroxy-5-methoxyphenyl)ethanone, were effective as inhibitors of platelet aggregation, indicating potential therapeutic applications in cardiovascular diseases (Akamanchi et al., 1999).
Chemical Synthesis and Derivative Formation
In the domain of chemical synthesis, the compound has been utilized as a starting material or intermediate for the formation of various heterocyclic compounds. Moskvina et al. (2015) demonstrated the use of 1-(2-hydroxy-4-methoxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal, leading to the synthesis of isoflavones and other heterocycles (Moskvina et al., 2015).
Structural Analysis and Crystallography
The compound also plays a role in structural chemistry, particularly in crystallography. For example, Majumdar (2016) presented a detailed study on the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone, showcasing its unique hydrogen-bonded crystal structure and providing insights into intramolecular interactions and geometrical optimizations using Density Functional Theory (Majumdar, 2016).
Applications in Organic Chemistry and Materials Science
This compound has also found applications in the broader field of organic chemistry and materials science. Studies have explored its role in the synthesis of chalcone derivatives, pyrazole derivatives, and other organic compounds with potential biological activities. For example, Nagamani et al. (2018) synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, which exhibited antimicrobial properties (Nagamani et al., 2018).
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . The hazard statements include H301-H311-H331-H341, indicating toxicity if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJYHQZFRFJSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

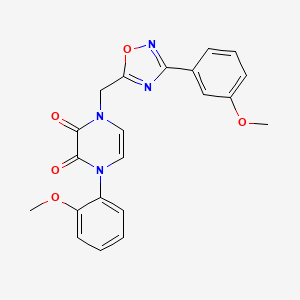

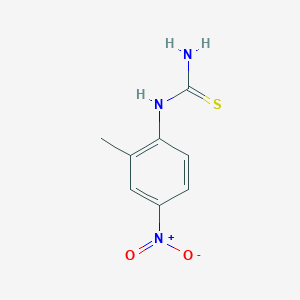
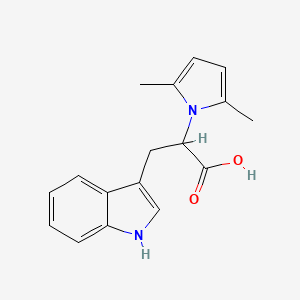

![2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)



![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2730932.png)
